(E)-(4-(2-Nitrovinyl)phenyl)boronic acid

説明

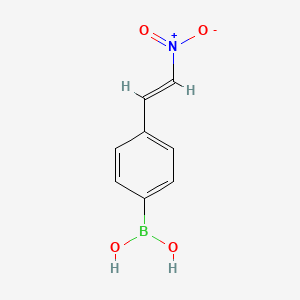

Structure

2D Structure

特性

IUPAC Name |

[4-[(E)-2-nitroethenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEGTAODWQPCOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420751 | |

| Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-04-6 | |

| Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216394-04-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 4 2 Nitrovinyl Phenyl Boronic Acid and Its Derivatives

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids can be broadly categorized into three primary strategies: the borylation of aryl halides or sulfonates catalyzed by transition metals, the trapping of organometallic intermediates with boron electrophiles, and the direct borylation of aromatic C-H bonds. researchgate.net

Transition metal-catalyzed borylation is a dominant method for synthesizing arylboronic acids and their esters. rsc.org This approach typically involves the cross-coupling reaction of an aryl halide (Ar-X, where X = I, Br, Cl) or sulfonate (e.g., triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or a monoboron reagent like pinacolborane (HBpin). rsc.orgacsgcipr.org

Palladium-based catalysts are the most extensively studied for this transformation. The seminal work by Miyaura in 1995 demonstrated the palladium-catalyzed cross-coupling of aryl halides with B₂pin₂ in the presence of a base like potassium acetate (B1210297) (KOAc). rsc.org The catalytic cycle generally proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. rsc.org The choice of ligand is critical, with specialized phosphines and N-heterocyclic carbenes (NHCs) enabling the borylation of even challenging substrates like sterically hindered aryl chlorides. rsc.orgacs.org

Nickel and copper catalysts have emerged as effective, lower-cost alternatives to palladium. rsc.org Nickel-based systems, for instance, have shown high efficacy for the borylation of aryl chlorides. acs.org Copper-catalyzed borylation, often employing alkoxy diboron reagents, can proceed under mild conditions, sometimes even at room temperature for reactive substrates like aryl iodides. rsc.org

| Metal Catalyst | Typical Precursors | Common Boron Reagents | Key Advantages | References |

|---|---|---|---|---|

| Palladium (Pd) | Pd(dba)₂, PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | High efficiency, broad substrate scope, well-understood mechanism. | rsc.orgacs.org |

| Nickel (Ni) | Ni-BTC MOF, Ni(acac)₂ | Bis(pinacolato)diboron (B₂pin₂) | Effective for less reactive aryl chlorides, lower cost than palladium. | acs.org |

| Copper (Cu) | CuCl with NHC ligands | Bis(pinacolato)diboron (B₂pin₂) | Mild reaction conditions, useful for aryl iodides and bromides. | rsc.orgrsc.org |

A classic and highly reliable route to arylboronic acids involves the reaction of an organometallic intermediate with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl or triisopropyl borate. researchgate.net The organometallic species is most commonly an aryl Grignard reagent (ArMgX) or an aryllithium compound (ArLi).

The process begins with the formation of the organometallic reagent from an aryl halide. Aryl Grignard reagents are prepared by the direct insertion of magnesium metal into an aryl-halogen bond. organic-chemistry.org Aryllithium species are typically generated via lithium-halogen exchange, often using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.gov

Once formed, the highly nucleophilic arylmetal species attacks the electrophilic boron atom of the trialkyl borate. This forms a boronate complex, which is then hydrolyzed under acidic conditions to yield the final arylboronic acid. This method is versatile but can be limited by the functional group tolerance of the highly reactive organometallic intermediates. nih.gov

Direct C-H borylation has become an increasingly powerful tool due to its atom economy, as it circumvents the need for pre-functionalized aryl halides. acs.orgkyoto-u.ac.jp This strategy involves the direct conversion of an aromatic C-H bond into a C-B bond, most commonly catalyzed by iridium complexes. acs.orgresearchgate.net

The iridium-catalyzed reaction typically uses a combination of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand. kyoto-u.ac.jp The borylation reagent is usually B₂pin₂ or HBpin. The regioselectivity of these reactions is a key challenge and is often governed by steric factors, leading to borylation at the least hindered position on the aromatic ring. acs.orgresearchgate.net For monosubstituted benzenes, this often results in a mixture of meta- and para-isomers. acs.org More advanced methods have been developed to control regioselectivity, using directing groups to achieve ortho-borylation or exploiting subtle electronic and steric effects for meta- or para-selectivity. researchgate.net

Specific Synthetic Routes to Nitrovinylphenylboronic Acids

The synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is not a single-step process. It requires the strategic construction of the nitrovinyl group on a phenylboronic acid scaffold or, alternatively, the introduction of the boronic acid group onto a pre-existing nitrovinylbenzene structure.

The core of the nitrovinyl group is typically installed via the Henry reaction, also known as a nitro-aldol reaction. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of a nitroalkane (such as nitromethane) with an aldehyde or ketone. youtube.com For the synthesis of β-nitrostyrene derivatives, a substituted benzaldehyde (B42025) is reacted with nitromethane (B149229). rsc.org

The reaction proceeds in two stages:

Nitroaldol Addition : A base removes an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro alcohol intermediate. youtube.com

Dehydration : The β-nitro alcohol is subsequently dehydrated, often under acidic conditions or simply by heating, to yield the nitroalkene (nitrostyrene) product. researchgate.netyoutube.com The elimination of water typically results in the formation of the more stable (E)-isomer.

| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Key Conditions | References |

|---|---|---|---|---|---|

| Benzaldehyde derivative | Nitromethane | Ammonium (B1175870) acetate | Acetic acid or Nitromethane (as solvent) | Reflux | researchgate.netrsc.org |

| Benzaldehyde | Nitromethane | Sodium hydroxide | Methanol | Low temperature (0-15 °C) for addition, then acidification. | youtube.comyoutube.com |

To arrive at the final target molecule, this compound, two primary retrosynthetic pathways can be envisioned.

Route A: Henry Reaction on a Boronated Aldehyde

This approach begins with a commercially available or synthesized phenylboronic acid that already contains an aldehyde group at the para-position, namely 4-formylphenylboronic acid . This compound can serve as a direct precursor for the Henry reaction. tandfonline.com

Step 1: 4-formylphenylboronic acid is reacted with nitromethane in the presence of a suitable catalyst, such as ammonium acetate.

Step 2: The resulting intermediate is dehydrated to yield this compound.

This route is synthetically convergent. However, careful selection of reaction conditions is necessary to ensure the stability of the boronic acid group, which can be sensitive to certain reagents and pH conditions.

Route B: Borylation of a Nitrovinylarene Halide

An alternative pathway involves creating the nitrovinyl functionality first and then introducing the boronic acid group.

Step 1: 4-Bromobenzaldehyde undergoes a Henry reaction with nitromethane to produce (E)-1-bromo-4-(2-nitrovinyl)benzene .

Step 2: This aryl bromide is then subjected to a metal-catalyzed borylation reaction. A palladium-catalyzed Miyaura borylation using B₂pin₂ and a suitable base (e.g., KOAc) is a viable option. acs.org Palladium catalysts are known to tolerate a range of functional groups, including nitro groups, making this a plausible route. acs.org The resulting boronate ester is then hydrolyzed to the final boronic acid.

This pathway benefits from the robustness of the Henry reaction on simple benzaldehydes and the high efficiency of modern cross-coupling reactions. The tolerance of the nitro group in the borylation step is a critical factor for the success of this strategy. acs.org

Stereoselective Formation of the (E)-Nitrovinyl Moiety

The synthesis of the this compound framework relies heavily on the stereoselective construction of the (E)- or trans-configured nitrovinyl group. The primary and most classical method for creating the requisite carbon-carbon bond is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to an aldehyde, in this case, 4-formylphenylboronic acid. wikipedia.org

The mechanism begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the aldehyde's carbonyl carbon. wikipedia.org This initially forms a β-nitro alcohol. Subsequent dehydration of this alcohol intermediate yields the target nitroalkene. organic-chemistry.org A significant challenge in this process is controlling the stereochemistry. The initial addition can create stereocenters, and the final product can exist as two geometric isomers, (E) and (Z). wikipedia.org However, the (E)-isomer is generally the more thermodynamically stable product, and many synthetic methods are optimized to favor its formation.

Several advanced strategies have been developed to ensure high stereoselectivity for the (E)-isomer:

Catalyst and Condition Optimization: The choice of base and reaction conditions is crucial. The use of a primary amine, such as benzylamine, in an acetic acid solvent has been shown to produce β-nitrostyrene compounds in remarkably high yields of 80% to 99%. google.com Such high yields typically favor the formation of the more stable (E)-isomer. The reaction is often followed by crystallization, which can further purify the desired isomer. google.com

Metal-Catalyzed Systems: Copper(II) complexes have been employed to promote the selective synthesis of β-nitrostyrenes. One efficient "one-pot" process involves reacting styrenes with a mixture of copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile. unirioja.es This method proceeds under mild conditions and directly generates the trans-β-nitrostyrene, likely through a dehydro-iodination of an intermediate catalyzed by copper(I) salts formed during the reaction. unirioja.es

Lanthanide-Based Catalysis: For the synthesis of chiral β-nitro alcohols, which are precursors to nitroalkenes, lanthanide-based catalysts have demonstrated excellent stereocontrol. For instance, a lanthanum/potassium (S)-Binol complex has been used to achieve high diastereoselectivity, with R/S ratios ranging from 92:8 to 94:6. psu.edu While this controls the stereochemistry of the alcohol, a subsequent stereospecific elimination step would be required to yield the pure (E)-nitroalkene.

Samarium-Promoted Elimination: A highly stereoselective method involves the β-elimination from 1-bromo-1-nitroalkan-2-ols, promoted by samarium. This reaction exhibits complete (E)-stereoselectivity, providing the nitroalkene product with high purity. researchgate.net

| Methodology | Key Reagents/Catalyst | Key Features | Reported Selectivity/Yield | Reference |

|---|---|---|---|---|

| Optimized Henry Reaction | Primary amine (e.g., benzylamine), acetic acid | High-yield synthesis favoring the thermodynamically stable product. | 80-99% yield | google.com |

| One-Pot Copper-Promoted Nitration | Copper(II) tetrafluoroborate, I2, NaNO2 | Direct conversion of styrenes to β-nitrostyrenes under mild conditions. | Selective for trans-β-nitrostyrene | unirioja.es |

| Lanthanide-Catalyzed Henry Reaction | Lanthanum/potassium (S)-Binol complex | High diastereoselectivity in the formation of the β-nitro alcohol precursor. | 92:8 to 94:6 R/S ratio for the alcohol | psu.edu |

| Samarium-Promoted β-Elimination | Samarium, 1-bromo-1-nitroalkan-2-ols | Completely stereoselective elimination to form the (E)-isomer. | Total (E)-stereoselectivity | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like this compound. researchgate.net The focus is on developing more sustainable and environmentally benign routes, particularly for the core Henry reaction used to produce β-nitrostyrene derivatives.

Key green chemistry strategies applicable to this synthesis include:

Use of Environmentally Benign Solvents:

Water: Performing the Henry reaction in an aqueous medium is a significant improvement over traditional methods that use volatile organic solvents. organic-chemistry.org Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as both solvents and catalysts. google.com They possess special properties such as low volatility, high thermal stability, and tunable structures, making them excellent candidates for green reaction systems. google.com Specifically, novel ethanolamine-based acidic functional ionic liquids have been developed to catalyze the Henry reaction efficiently under solvent-free conditions, with the added benefit that the ionic liquid can be recovered and reused. google.com

Solvent-Free Reaction Conditions: Eliminating the solvent altogether represents a major step towards a greener process. This approach minimizes waste, reduces separation and purification steps, and can lower energy consumption.

The use of heterogeneous catalysts like Amberlyst A-27, a basic ion-exchange resin, often in conjunction with microwave irradiation, allows for reactions to proceed efficiently without any solvent. um.edu.mt

As mentioned, certain ionic liquids can act as catalysts in solvent-free Henry condensation reactions, providing a clean and efficient pathway to β-nitrostyrenes. google.com

Heterogeneous and Natural Catalysts:

The shift from homogeneous to heterogeneous catalysts is a core tenet of green chemistry, as solid catalysts can be easily separated from the reaction mixture by simple filtration and are often reusable.

Montmorillonite, a type of natural clay, has gained attention as a low-cost, abundant, and eco-friendly solid catalyst for various organic transformations, including those relevant to nitrostyrene (B7858105) synthesis. researchgate.net

| Green Principle | Approach | Example/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Safer Solvents | Aqueous Medium | Water | Non-toxic, non-flammable, inexpensive, readily available. | organic-chemistry.orgresearchgate.net |

| Ionic Liquids | Ethanolamine-based acidic ILs | Low volatility, reusable, can also act as catalyst. | google.com | |

| Energy Efficiency / Waste Prevention | Solvent-Free Conditions | Amberlyst A-27 resin with microwaves; Ionic Liquids | Reduces waste, simplifies purification, lowers energy use. | google.comum.edu.mt |

| Catalysis | Heterogeneous/Natural Catalysts | Montmorillonite clay | Abundant, low-cost, environmentally friendly, easily separable and reusable. | researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of E 4 2 Nitrovinyl Phenyl Boronic Acid

Lewis Acidity and Boronate Formation of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids owing to the presence of a vacant p-orbital on the boron atom. lookchem.com This electron deficiency allows them to accept a pair of electrons from a Lewis base. In aqueous or basic media, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions, [ArB(OH)₃]⁻. lookchem.comresearchgate.net This transformation from a trigonal planar sp²-hybridized boron to a tetrahedral sp³-hybridized boronate is crucial for the transmetalation step in many cross-coupling reactions. mdpi.comniscpr.res.in

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity of the boron center, facilitating the formation of the boronate anion and generally lowering the pKa of the boronic acid. Conversely, electron-donating groups (EDGs) decrease Lewis acidity, resulting in higher pKa values. For instance, 4-nitrophenylboronic acid (pKa 7.1) is substantially more acidic than 4-methoxyphenylboronic acid (pKa 9.3) due to the strong electron-withdrawing nature of the nitro group compared to the electron-donating methoxy (B1213986) group. masterorganicchemistry.com In (E)-(4-(2-nitrovinyl)phenyl)boronic acid, the nitrovinyl group acts as an electron-withdrawing substituent, which would be expected to enhance the Lewis acidity of the boronic acid moiety.

Table 1: pKa Values for Selected Arylboronic Acids masterorganicchemistry.com

| Boronic Acid | pKa |

|---|---|

| 4-Nitrophenylboronic acid | 7.1 |

| 3,5-Dichlorophenylboronic acid | 7.4 |

| 4-Carboxyphenylboronic acid | 8.4 |

| 4-Bromophenylboronic acid | 8.6 |

| Phenylboronic acid | 8.9 |

| 4-Fluorophenylboronic acid | 9.1 |

| 4-Methylphenylboronic acid | 9.3 |

Reactivity Profile of the Nitrovinyl Electrophile

The nitrovinyl group, -CH=CHNO₂, is a powerful electrophile due to the strong electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon atom highly susceptible to attack by nucleophiles. Consequently, β-nitrostyrenes, such as the title compound, are excellent Michael acceptors. mdpi.comnih.govwikipedia.org They readily undergo conjugate addition reactions with a wide array of nucleophiles, including malonates, amines, thiols, and organometallic reagents. lookchem.commdpi.comniscpr.res.innih.gov

Beyond Michael additions, the activated double bond of the nitrovinyl group can participate in various cycloaddition reactions. It can act as a potent dienophile in Diels-Alder [4+2] cycloadditions and as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones. nih.govrsc.orgacs.orggrantome.com The nitrovinyl moiety can also engage in [2+2] and [4+1] cycloadditions. scispace.comresearchgate.net

Furthermore, the nitro group itself can be transformed. It is readily reduced to a primary amine (NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This transformation is fundamental in synthetic chemistry for introducing amino functionalities. The presence of this reactive electrophilic site within a molecule designed for nucleophilic cross-coupling (via its boronic acid) presents both synthetic opportunities and challenges, as reaction conditions must be carefully chosen to avoid undesired side reactions at the nitrovinyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. nih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organometallic reagent (the nucleophile) with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst. nih.gov this compound serves as the organoboron nucleophile in one of the most prominent of these transformations: the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. acs.orgchemrxiv.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. acs.org In this context, this compound provides the (E)-(4-(2-nitrovinyl)phenyl) moiety to be coupled with a suitable electrophilic partner.

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition : A low-valent Pd(0) catalyst reacts with the organic halide (Ar-X) to form a high-valent Pd(II) intermediate (Ar-Pd-X). nih.govacs.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base. nih.govacs.org

Reductive Elimination : The two organic groups on the palladium intermediate couple to form the new carbon-carbon bond, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govacs.org

Transmetalation is often the rate-determining step and its exact mechanism has been a subject of extensive investigation. mdpi.comniscpr.res.in The essential role of the base is to facilitate the transfer of the organic group from boron to palladium. Two primary pathways have been proposed:

The Boronate Pathway : The base (e.g., OH⁻) reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate species (Ar'B(OH)₃⁻). This activated boronate then reacts with the Pd(II) complex (Ar-Pd-X) to transfer the Ar' group to the palladium center. mdpi.comethz.ch

The Hydroxide Pathway : The base reacts with the Pd(II) halide complex (Ar-Pd-X) to form a palladium-hydroxo complex (Ar-Pd-OH). This complex then reacts directly with the neutral boronic acid (Ar'B(OH)₂). mdpi.comniscpr.res.in

Recent mechanistic studies, particularly by the Hartwig group, have provided strong evidence that for many Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the reaction between the palladium-hydroxo complex and the boronic acid is the kinetically dominant pathway for transmetalation. mdpi.comniscpr.res.in

Following transmetalation, the resulting diorganopalladium(II) intermediate, Ar-Pd-Ar', undergoes reductive elimination. This step, which forms the final C-C bond of the product (Ar-Ar'), is typically fast and irreversible, regenerating the catalytically active Pd(0) species. beilstein-journals.org The stereochemistry of the coupling partners is generally retained during this process. acs.org

The efficiency and selectivity of the Suzuki-Miyaura coupling are profoundly influenced by the choice of palladium source and, critically, the supporting ligands. Ligands stabilize the palladium catalyst, modulate its reactivity, and promote the key steps of the catalytic cycle.

Catalyst Precursors : Common palladium sources include simple salts like Pd(OAc)₂ or preformed complexes like Pd₂(dba)₃. chemrxiv.org More advanced, air-stable precatalysts, such as the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family or those derived from N-Heterocyclic Carbenes (NHCs), offer more reliable and efficient generation of the active Pd(0) catalyst.

Ligands : Electron-rich and sterically bulky phosphine (B1218219) ligands are highly effective.

Trialkylphosphines : Ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are effective for a range of couplings. scispace.com

Buchwald-type Biarylphosphines : A broad class of highly effective ligands, such as XPhos, SPhos, and RuPhos, have been developed. These ligands are particularly adept at promoting the coupling of challenging substrates, including heteroaryl halides and sterically hindered partners. rsc.orgwikipedia.org For instance, XPhos-derived precatalysts have shown high efficacy in the coupling of nitrogen-rich heterocycles. rsc.org

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition and effective for coupling unreactive substrates like aryl chlorides. researchgate.net

The choice of base and solvent system is also critical and is often optimized in conjunction with the catalyst and ligand. nih.gov

Table 2: Representative Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Typical Substrates/Conditions | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PCy₃HBF₄ | General aryl halides, amides | |

| Pd-PEPPSI-IPr | (NHC ligand) | Acyl-transfer reagents, general couplings | |

| Pd(OAc)₂ | RuPhos | Heteroaryl halides, unstable boronic acids | wikipedia.org |

| XPhos Precatalyst | XPhos | Nitrogen-rich heterocycles, aryl chlorides | rsc.org |

The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. However, certain limitations exist, particularly concerning the nature of the coupling partners.

Aryl Halide Reactivity : The reactivity of the aryl halide partner generally follows the order of C-I > C-Br > C-OTf >> C-Cl. While aryl chlorides are less reactive, modern catalyst systems with bulky, electron-rich ligands have made their use routine. rsc.org

Steric Hindrance : Sterically demanding substituents near the reaction site, on either the boronic acid or the aryl halide, can significantly slow down the reaction and lower yields. For example, ortho-substituted substrates often react more slowly than their para-substituted counterparts.

Functional Group Compatibility : A key challenge when using this compound is the potential for side reactions under the basic conditions required for the Suzuki coupling. The highly electrophilic nitrovinyl group can react with the basic medium (e.g., hydroxide) or other nucleophiles present. Furthermore, boronic acids containing acidic protons (e.g., phenols, carboxylic acids, or certain N-H groups) can sometimes inhibit the reaction. rsc.org Protodeboronation, the cleavage of the C-B bond by a proton source, is another potential side reaction, especially with unstable boronic acids or under harsh conditions. wikipedia.org

Table 3: Effect of Substituents on Suzuki-Miyaura Coupling Yields

| Aryl Halide | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodotoluene | Phenylboronic acid | 98.6 | |

| 4-Bromotoluene | Phenylboronic acid | 86.2 | |

| 2-Bromotoluene | Phenylboronic acid | 53.1 | |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | ~100 | |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | ~95 |

Suzuki-Miyaura Coupling with this compound

Conjugate Addition Reactions (Michael Additions)

The presence of the nitrovinyl group in this compound renders it an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. libretexts.orgambeed.com This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the nitro group.

Reactivity of this compound as a Michael Acceptor

The electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond in the nitrovinyl moiety, making the β-carbon electrophilic and thus prone to attack by nucleophiles. nih.gov This 1,4-addition, also known as a Michael addition, results in the formation of a nitroalkane derivative. libretexts.org The boronic acid function can influence the reactivity of the Michael acceptor, although it is primarily the nitrovinyl group that dictates this specific reactivity pattern. Various carbon and heteroatom nucleophiles can participate in these reactions, leading to a diverse array of functionalized products.

The general mechanism for the Michael addition to an α,β-unsaturated nitro compound involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized nitronate anion intermediate. Subsequent protonation of this intermediate yields the final adduct.

Asymmetric Michael Additions Involving Nitrovinyl Boronic Acids

The development of asymmetric Michael additions to nitroalkenes is a significant area of research, as the resulting products, chiral nitroalkanes, are versatile synthetic intermediates. mdpi.com Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. mdpi.com Chiral amines and their derivatives are often employed as catalysts to activate the nitroalkene and control the stereochemical outcome of the nucleophilic attack. mdpi.com

For instance, chiral pyrrolidine-based catalysts have been successfully used in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. mdpi.com These catalysts form a chiral enamine with the carbonyl compound, which then adds to the nitroalkene in a stereocontrolled manner. While specific studies focusing exclusively on this compound in this context are not extensively detailed in the provided results, the general principles of asymmetric organocatalysis are applicable. mdpi.com The development of resin-supported peptide catalysts has also shown promise for the asymmetric Michael addition of boronic acids to other Michael acceptors, suggesting potential applicability to nitrovinyl boronic acids. nih.gov

Catalytic Strategies for Michael Additions

Various catalytic strategies have been developed to promote the Michael addition to α,β-unsaturated systems, including those analogous to this compound. Transition metal catalysis, particularly with palladium and rhodium, has proven effective for the 1,4-addition of arylboronic acids to enones and other Michael acceptors. beilstein-journals.orgnih.gov These reactions often require a ligand to facilitate the catalytic cycle, which typically involves transmetalation, migratory insertion, and reductive elimination steps.

Organocatalysis provides a metal-free alternative for promoting Michael additions. As mentioned, chiral amines can catalyze the addition of carbonyl compounds to nitroalkenes. mdpi.com Furthermore, phosphine-based catalysts have been investigated for their ability to mediate Michael additions. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations. For example, the use of additives like benzoic acid has been shown to improve enantioselectivity in certain organocatalyzed Michael additions. nih.gov

Other Transformation Pathways

Beyond its role as a Michael acceptor, the boronic acid moiety of this compound allows for a range of other chemical transformations, expanding its synthetic versatility.

Hydroxylation and Halodeboronation

The boronic acid group can be converted into a hydroxyl group through an oxidation process known as hydroxylation. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide. researchgate.net Catalyst-free methods for the oxidative hydroxylation of arylboronic acids have been developed, offering an environmentally friendly route to phenols. researchgate.net The reaction proceeds rapidly and can be performed under mild conditions. researchgate.net The use of Co-porphyrin complexes under blue-light irradiation also provides a green alternative for this transformation. mdpi.com

Halodeboronation, the replacement of the boronic acid group with a halogen (e.g., bromine, chlorine, or iodine), is another important transformation. This reaction provides a route to aryl halides from the corresponding boronic acids.

Amidation Reactions

While direct amidation of the boronic acid itself is not a standard transformation, the boronic acid group can be a precursor to other functional groups that can then participate in amidation reactions. More broadly, the synthesis of amides is a fundamental process in organic chemistry. nih.gov Amides are generally unreactive to nucleophilic acyl substitution but can be hydrolyzed under acidic or basic conditions. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In these reactions, two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct in a pericyclic process where two new sigma bonds are formed at the expense of two pi bonds. libretexts.org The compound this compound is a particularly interesting substrate for such transformations. Its reactivity is governed by the electron-deficient nature of the nitrovinyl group, which makes it an excellent partner in cycloadditions where it typically acts as the electron-accepting component. The presence of the boronic acid moiety adds another layer of potential reactivity, allowing for catalytic activation or tethering strategies. researchgate.netnsf.gov

The primary cycloaddition pathways for this compound are [3+2] and [4+2] cycloadditions, leading to the formation of five- and six-membered rings, respectively.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). chesci.comwikipedia.org In this context, this compound serves as the dipolarophile. The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly reactive towards electron-rich 1,3-dipoles such as nitrones, azides, and nitrile oxides. chesci.comyoutube.com

Research based on the reactivity of analogous (E)-β-nitrostyrenes provides significant insight into the mechanistic pathways. rsc.org For instance, the reaction of (E)-β-nitrostyrene with a nitrone like 5,5-dimethylpyrroline-N-oxide proceeds through a one-step, polar, zwitterionic-type mechanism. rsc.org This reaction is characterized by the nucleophilic attack of the oxygen atom from the nitrone onto the electrophilic β-carbon of the nitrostyrene (B7858105). rsc.org

Computational studies using Molecular Electron Density Theory (MEDT) have elucidated the energetics and selectivity of these reactions. The cycloaddition of (E)-β-nitrostyrene is found to have a low activation enthalpy and is highly selective. rsc.org Specifically, the reaction exhibits complete meta regioselectivity and endo stereoselectivity. rsc.org This stereochemical outcome is a result of the favorable alignment of the reactants in the transition state. The less stable (Z)-isomer of nitrostyrene is noted to be more reactive than the (E)-isomer. rsc.org

The general scheme for the [3+2] cycloaddition of this compound with a generic nitrone is depicted below, leading to the formation of a substituted isoxazolidine (B1194047) ring.

Table 1: Representative [3+2] Cycloaddition of (E)-β-Nitrostyrene with a Nitrone

| Dipolarophile | 1,3-Dipole | Product | Regioselectivity | Stereoselectivity | Activation Enthalpy (kcal/mol) | Ref. |

| (E)-β-Nitrostyrene | 5,5-Dimethylpyrroline-N-oxide | Substituted Isoxazolidine | meta | endo | 5.0 | rsc.org |

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). organic-chemistry.orgmasterorganicchemistry.com The electron-poor double bond in this compound makes it an excellent dienophile for reactions with electron-rich dienes. organic-chemistry.org The reaction is typically concerted and proceeds through a single cyclic transition state. libretexts.org

The presence of the boronic acid group on the phenyl ring can further influence the reaction. While it is somewhat distant from the reacting alkene, boronic acids are known to act as mild Lewis acid catalysts in Diels-Alder reactions. researchgate.net This catalysis can occur through the formation of a covalent intermediate with the dienophile, which lowers the dienophile's LUMO energy even further, thereby accelerating the reaction. researchgate.net For this compound, intermolecular self-association or the addition of a diol could facilitate such catalytic activity.

The stereochemical outcome of the Diels-Alder reaction is highly predictable. According to the "endo rule," the substituents on the dienophile preferentially occupy the endo position in the bicyclic product, a preference often attributed to favorable secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile in the transition state. organic-chemistry.org

Studies on similar fluorinated nitrostyrenes in Diels-Alder reactions with cyclic dienes like cyclopentadiene (B3395910) have shown high yields and specific stereoselectivity, reinforcing the expectation of high reactivity for the title compound. beilstein-journals.org

Table 2: Representative Diels-Alder Reactions of Nitrostyrene Derivatives

| Dienophile | Diene | Conditions | Product | Yield | Ref. |

| β-Fluoro-β-nitrostyrene | Cyclopentadiene | Toluene, 80 °C, 2h | Fluorinated norbornene | 97% | beilstein-journals.org |

| 4-Nitro-α-nitrosostyrene | Styrene | Benzene, RT | 3-Phenyl-5,6-dihydro-4H-1,2-oxazine derivative | Good | rsc.org |

The versatile reactivity of this compound in cycloaddition reactions makes it a valuable building block for synthesizing a wide array of complex heterocyclic and carbocyclic structures, which are important scaffolds in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

(E)-(4-(2-Nitrovinyl)phenyl)boronic Acid as a Versatile Synthetic Building Block

This compound is a bifunctional molecule that offers two reactive sites for synthetic elaboration: the boronic acid group and the nitrovinyl moiety. This dual reactivity makes it a highly versatile building block in organic synthesis. nih.govfrontiersin.org The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily due to its stability, low toxicity, and broad reactivity, especially in metal-catalyzed cross-coupling reactions. nih.govnih.gov The presence of the (E)-nitrovinyl group further enhances its synthetic utility. The nitro group, being a strong electron-withdrawing group, activates the vinyl double bond for various nucleophilic addition reactions. nih.gov This allows for the introduction of a wide range of substituents at the β-position of the nitro group.

The combination of these two functionalities in a single molecule allows for sequential and diverse chemical transformations. For instance, the boronic acid can first participate in a cross-coupling reaction to form a new carbon-carbon bond, and subsequently, the nitrovinyl group can be transformed into other functional groups such as amines, ketones, or nitriles. This step-wise functionalization strategy is a powerful approach for the diversity-oriented synthesis of complex molecules. frontiersin.org

Construction of Complex Molecular Architectures via Cross-Coupling

The boronic acid moiety of this compound is most prominently utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms and is widely employed in the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgnih.govyoutube.com The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a palladium(0) catalyst, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The use of this compound in Suzuki-Miyaura reactions allows for the direct incorporation of the nitrovinylphenyl scaffold into a wide array of organic molecules. This is particularly valuable in the synthesis of stilbene (B7821643) derivatives and other conjugated systems, which are important structural motifs in many biologically active compounds and materials with interesting photophysical properties. nih.gov For example, coupling with various aryl or vinyl halides can lead to the construction of complex molecular architectures with extended π-systems. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making this a highly versatile and reliable method for complex molecule synthesis. youtube.comrsc.org

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Aryl Halide | Pd(OAc)2/Phosphine (B1218219) Ligand | K2CO3 | Toluene/Water | Biaryl with nitrovinyl substituent |

| Vinyl Halide | Pd(PPh3)4 | Na2CO3 | DME/Water | Styrene derivative |

| Heteroaryl Halide | PdCl2(dppf) | Cs2CO3 | Dioxane | Heteroaromatic compound |

Enantioselective Synthesis Utilizing Chiral Catalysts

The application of this compound in enantioselective synthesis primarily revolves around the reactions of its nitrovinyl group. The activated double bond of the nitrovinyl moiety is an excellent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. When these reactions are carried out in the presence of a chiral catalyst, it is possible to achieve high levels of enantioselectivity, leading to the formation of chiral products. nih.govnih.gov

Chiral organocatalysts, such as chiral amines, thioureas, and squaramides, have been successfully employed to catalyze the enantioselective Michael addition of nucleophiles to nitroalkenes. nih.gov In the context of this compound, a chiral catalyst can create a chiral environment around the substrate, directing the incoming nucleophile to one face of the double bond over the other. This results in the formation of a new stereocenter with a high degree of enantiomeric excess.

Furthermore, chiral metal complexes can also be used to catalyze enantioselective transformations involving the nitrovinyl group. For instance, chiral palladium complexes have been utilized in enantioselective allylic alkylation reactions. nih.gov While direct examples involving this compound in such reactions are not extensively documented in the provided search results, the general principles of asymmetric catalysis suggest its potential as a substrate in these transformations. The resulting chiral products, which retain the boronic acid functionality, can then be further elaborated through cross-coupling reactions, providing a powerful strategy for the synthesis of complex, enantiomerically enriched molecules. nih.gov

Catalytic Roles in Organic Transformations

While boronic acids are most commonly employed as reagents in cross-coupling reactions, they can also function as catalysts in a variety of organic transformations. nih.govrsc.orgrsc.org The Lewis acidic nature of the boron atom allows it to activate various functional groups, particularly those containing oxygen atoms, such as carboxylic acids and alcohols. nih.govrsc.org This activation can facilitate a range of reactions, including esterifications, amidations, and dehydrations.

Arylboronic acids with electron-withdrawing substituents, such as the nitro group in this compound, can exhibit enhanced Lewis acidity, potentially making them more effective catalysts. rsc.org For example, boronic acids have been shown to catalyze the dehydrative condensation between carboxylic acids and amines to form amides. rsc.org The proposed mechanism involves the formation of a reactive acylboronate intermediate.

Biomedical and Pharmaceutical Research Implications of E 4 2 Nitrovinyl Phenyl Boronic Acid

Boronic Acids in Drug Discovery and Development: A General Perspective

Boronic acids have become increasingly important in medicinal chemistry and drug discovery over the past two decades. Their unique ability to form reversible covalent bonds with diols—a common structural motif in biological molecules like sugars and glycoproteins—underpins many of their therapeutic applications. bohrium.comnih.gov This class of compounds is noted for its role in the development of enzyme inhibitors, sensors for biological molecules, and drug delivery systems. nih.govmdpi.com The versatility of the boronic acid functional group allows for its incorporation into a wide array of molecular scaffolds, which can modulate the compound's biological activity, pharmacokinetic properties, and selectivity. mdpi.com Several boronic acid-containing drugs have received regulatory approval, highlighting their clinical significance. nih.gov These include treatments for various cancers and bacterial infections. nih.gov

Therapeutic Potential of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Derivatives

There is a notable absence of published research specifically investigating the therapeutic potential of this compound or its direct derivatives. While a related compound, 3-[(E)-2-nitrovinyl]phenylboronic acid, is mentioned by one supplier as having potential as an anti-cancer agent, no supporting data or research citations are provided. The following subsections are based on the general activities of other boronic acid compounds.

Anticancer Activity and Proteasome Inhibition

Phenylboronic acid derivatives are a well-established class of anticancer agents. nih.gov Their primary mechanism of action in oncology is often the inhibition of the proteasome, a cellular complex responsible for protein degradation. nih.gov By inhibiting the proteasome, these compounds can disrupt cellular homeostasis and induce apoptosis in cancer cells. nih.gov The boronic acid moiety itself is crucial for this activity, as it can form a stable complex with the active site of the proteasome. nih.gov While this is a known mechanism for many boronic acids, there is no specific evidence to confirm that this compound acts as a proteasome inhibitor. Some studies have explored replacing the nitro group in non-steroidal anti-androgens with a boronic acid for potential prostate cancer treatment, but this is a different structural application and did not show the desired activity. nih.gov

Antibacterial and Antiviral Applications

The antibacterial properties of various phenylboronic acid derivatives have been documented. nih.govnih.gov They can exert their effects through different mechanisms, including the disruption of bacterial cell wall synthesis or other essential cellular processes. mdpi.com For example, some phenylboronic acids have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov The potential for boronic acids to act as antiviral agents has also been explored, with the hypothesis that they could interfere with the highly glycosylated envelopes of some viruses. nih.gov However, studies on simple monophenylboronic acids have shown a lack of antiviral activity, possibly due to their small size and lack of multivalency. nih.gov No specific research is available on the antibacterial or antiviral properties of this compound.

Anti-inflammatory and Immunosuppressive Effects

Certain boronic acid derivatives have demonstrated anti-inflammatory properties. nih.gov For instance, boropinic acid, a natural product, and its derivatives have shown topical anti-inflammatory activity in preclinical models. nih.gov The mechanism for such effects can vary but may involve the inhibition of inflammatory enzymes. There is currently no available data on the anti-inflammatory or immunosuppressive effects of this compound.

Design and Synthesis of Boronic Acid-Based Prodrugs and Delivery Systems

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug. Boronic acids have been used as temporary masking groups in anticancer prodrugs, designed to be activated under the specific conditions of the tumor microenvironment, such as high levels of reactive oxygen species (ROS). nih.gov The synthesis of boronic acid prodrugs of established drugs has been shown to be a viable approach to enhance their therapeutic index. mdpi.com However, there are no published studies on the design or synthesis of prodrugs based on this compound.

Glucose-Responsive Insulin (B600854) Delivery Systems

A significant area of research for phenylboronic acids is in the development of "smart" insulin delivery systems for diabetes management. bohrium.comnih.govrsc.orgresearchgate.net These systems utilize the reversible binding of boronic acids to glucose. nih.gov At high glucose concentrations, the boronic acid-containing polymers will preferentially bind to glucose, leading to a change in the material's properties (e.g., swelling or disassembly) and subsequent release of encapsulated insulin. nih.govrsc.org This creates a self-regulating system that mimics the function of pancreatic beta-cells. bohrium.com While this is a very active field of research for the broader class of phenylboronic acids, there is no indication in the current literature that this compound has been investigated for this application.

Targeted Drug Delivery via Sialic Acid Binding

The surface of many cancer cells is characterized by an overabundance of sialic acid (SA) residues on glycoproteins and glycolipids, a feature that distinguishes them from healthy cells. rsc.org This aberrant sialylation has become a key target for cancer-specific drug delivery systems. Phenylboronic acid (PBA) and its derivatives have emerged as promising targeting ligands due to their unique ability to form reversible covalent bonds (boronate esters) with the cis-diol groups present in sialic acids. rsc.orgkinampark.com

The interaction between PBA and SA is highly dependent on pH. nih.gov The boron atom in a phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more effective at binding diols. The conversion to this active form is governed by the compound's acidity (pKa). The acidic microenvironment of tumors (pH ~6.5) presents a unique opportunity for targeted binding. kinampark.comnih.gov Boronic acids with electron-withdrawing groups, such as the nitro or nitrovinyl group, have a lower pKa. This means they are more likely to be in the active tetrahedral state at the lower pH found in tumor tissues, leading to stronger and more selective binding to sialic acid on cancer cells compared to the physiological pH of healthy tissues (pH 7.4). kinampark.com

This pH-sensitive binding mechanism is the foundation for designing "smart" drug delivery systems. Nanoparticles decorated with this compound could circulate in the bloodstream with minimal interaction with normal cells and then selectively accumulate and bind to tumor cells, facilitating the targeted release of a therapeutic payload. rsc.orgresearchgate.net Studies on heterocyclic boronic acids have shown that specific structural modifications can lead to exceptionally high binding affinity for sialic acid, especially under acidic conditions relevant to tumors. nih.govnih.gov The strong electron-withdrawing nature of the nitrovinyl group in this compound suggests it would exhibit this desirable pH-dependent targeting behavior. kinampark.com

Interactive Table: Phenylboronic Acid Derivatives and Sialic Acid Binding

| Compound | Key Feature | Binding Affinity (Ka) with Sialic Acid | pH Dependence of Binding | Reference(s) |

| Phenylboronic acid (PBA) | Parent compound | ~40 M⁻¹ | Binds at physiological and higher pH | nih.govnih.gov |

| 3-Propionamidophenylboronic acid | "Gold-standard" for SA binding | Not specified, but used as a benchmark for efficient binding | Effective binder | nih.gov |

| 5-Boronopicolinic acid | Heterocyclic structure | Can exceed 1000 M⁻¹ | Binding significantly increases as pH decreases | nih.gov |

| This compound | Strong electron-withdrawing group | Not reported, but predicted to be high | Predicted to have enhanced binding at acidic pH |

Role in Chemical Biology and Biochemical Tools

This compound, as a member of the boronic acid family, is poised to be a versatile tool in chemical biology. These compounds are widely used for their ability to interact with diol-containing biomolecules, which allows them to function as enzyme inhibitors, molecular probes, and components of biosensors. nih.govnih.gov

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and β-lactamases, which are crucial targets in cancer and infectious diseases, respectively. nih.govnih.gov The inhibitory mechanism relies on the boron atom's Lewis acidity and its ability to accept a lone pair of electrons from a nucleophilic amino acid residue, such as the catalytic serine in an enzyme's active site. This forms a stable, tetrahedral covalent adduct that mimics the transition state of the natural enzymatic reaction, thereby blocking the enzyme's activity. nih.gov

The effectiveness and selectivity of a boronic acid inhibitor are heavily influenced by the substituents on the phenyl ring, which engage in secondary interactions within the enzyme's binding pocket. While research on the replacement of a nitro group with a boronic acid for non-steroidal anti-androgens indicated that it was not a simple bioisosteric substitution for the androgen receptor, the resulting compounds displayed significant antiproliferative activity through other mechanisms. nih.govrsc.org This highlights that the introduction of a boronic acid moiety can confer novel biological activities. The (E)-(4-(2-nitrovinyl)phenyl) group would present a unique size, shape, and electronic profile, suggesting that this compound could be tailored to inhibit specific enzymes, with its potency depending on the complementary interactions within the target's active site.

Interactive Table: Examples of Boronic Acid-Based Enzyme Inhibition

| Boronic Acid Derivative Class | Target Enzyme Class | Mechanism of Action | Therapeutic Area | Reference(s) |

| Phenylenediboronic acids | KPC and AmpC β-lactamases | Covalent binding to catalytic Ser70, acting as transition-state analog | Infectious Disease | nih.gov |

| Bortezomib (a dipeptidyl boronic acid) | 26S Proteasome | Reversible inhibition of the chymotrypsin-like site | Oncology | nih.gov |

| General Boronic Acids | Serine Proteases | Formation of a tetrahedral complex with the active site serine | Various | nih.gov |

| Benzoxaboroles | Leucyl-tRNA synthetase (LeuRS) | Inhibition of protein synthesis | Infectious Disease | nih.gov |

The fundamental chemistry of boronic acids—their ability to form reversible covalent esters with 1,2- and 1,3-diols—makes them exceptional tools for molecular recognition and the construction of biosensors. nih.govmdpi.com This interaction is not limited to sialic acid but extends to a wide array of biologically significant molecules that possess diol functionalities, such as carbohydrates (glucose, fructose), glycoproteins, ribonucleic acids, and catechols (e.g., the neurotransmitter dopamine). nih.govnih.govcapes.gov.br

This recognition event can be converted into a measurable signal. For instance, a boronic acid can be integrated with a fluorophore. When the boronic acid binds to its target diol, the resulting conformational or electronic change can alter the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" signal. nih.govacs.org Similarly, this binding can be detected electrochemically. mdpi.com The strong electron-withdrawing properties of the nitrovinyl group in this compound would significantly influence the electronic environment of the boronic acid and the aromatic ring. This makes it a prime candidate for incorporation into fluorescent or electrochemical sensors, where its binding to a target analyte could trigger a distinct and quantifiable signal. Such sensors could be developed for a variety of applications, from monitoring blood glucose to detecting specific cancer biomarkers or neurotransmitters. mdpi.comnih.gov

Interactive Table: Boronic Acid-Based Molecular Sensing

| Target Biomolecule | Sensing Platform/Method | Principle of Detection | Potential Application | Reference(s) |

| Catecholamines (e.g., Dopamine) | Fluorescent sensor (FRET-based) | Analyte binding brings two fluorophores into proximity, enabling Förster Resonance Energy Transfer (FRET) | Neuroscience, Diagnostics | nih.gov |

| Saccharides (e.g., Glucose, Fructose) | Electrochemical Sensor (DPV) | Binding of saccharide to boronic acid-modified graphene on an electrode alters the differential pulse voltammetry (DPV) signal | Diabetes Monitoring | nih.gov |

| Glycoproteins (e.g., Mucin) | Fluorescent Sensor | Binding to highly glycosylated protein causes a detectable change in fluorescence | Cancer Diagnostics | acs.org |

| Bacteria (Gram-positive) | Fluorescent Labeling | Boronic acid receptor binds to the thick saccharide layer of the bacterial cell wall, allowing fluorescent detection | Infectious Disease Diagnostics | nih.gov |

| Glycated Hemoglobin (HbA1c) | Electrochemical Impedance Sensor | Affinity binding to boronic acid on an electrode surface changes the impedance | Diabetes Monitoring | nih.gov |

Integration in Materials Science and Supramolecular Chemistry

Fabrication of Advanced Materials with (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Moieties

The fabrication of advanced materials incorporating this compound moieties can be achieved through several synthetic strategies that leverage its reactive groups. The vinyl group allows for the incorporation of this molecule as a monomer unit into polymer chains via standard polymerization techniques. Concurrently, the boronic acid group can be used as a versatile handle for post-polymerization modification or for creating cross-linked networks.

Research into organoboron compounds demonstrates their extensive use as intermediates and building blocks in organic synthesis. nih.gov Boronic acids are particularly notable for their stability, low toxicity, and ease of handling. wikipedia.org A primary application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com In this context, this compound can serve as a precursor to introduce the nitrovinylphenyl group into larger, complex molecular architectures or polymer backbones.

Furthermore, the boronic acid functional group itself is a cornerstone for creating "smart" materials. By reacting with polyols (compounds with multiple hydroxyl groups), it can form boronate ester cross-links, leading to the fabrication of gels and other functional materials. sigmaaldrich.com The nitrovinyl group, being a potent Michael acceptor, provides an additional route for covalent modification and material fabrication, allowing for conjugation with thiol-containing biomolecules or synthetic polymers. This dual reactivity allows for the design of multifunctional materials where the boronic acid provides a dynamic or responsive element, and the nitrovinyl group acts as an anchor point or contributes to the material's electronic properties.

Stimuli-Responsive Polymers and Hydrogels

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to small environmental triggers. nih.gov Phenylboronic acid (PBA) and its derivatives are prominent in this field due to their unique ability to interact reversibly with diols, leading to materials that respond to changes in pH and the concentration of sugars like glucose. nih.gov

Polymers and hydrogels incorporating this compound would be expected to exhibit these characteristic stimuli-responsive behaviors. The core mechanism involves the equilibrium between the trigonal, uncharged boronic acid and the tetrahedral, anionic boronate ester formed upon binding with a 1,2- or 1,3-diol. mdpi.commdpi.com This reversible esterification can be used to form dynamic cross-links in hydrogels.

pH-Responsiveness : The boronic acid-diol interaction is highly dependent on pH. mdpi.com At pH values below the pKa of the boronic acid, the equilibrium favors the dissociated state (boronic acid and diol). As the pH increases above the pKa, the formation of the stable, cyclic boronate ester is favored. mdpi.com This transition can be harnessed to induce swelling/deswelling in hydrogels or solubility changes in polymers. rsc.org The electron-withdrawing nitro group in this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), making it potentially responsive in the physiological pH range. wikipedia.org

Glucose-Responsiveness : Because glucose is a diol-containing molecule, PBA-functionalized hydrogels can undergo structural changes in its presence. mdpi.com When a PBA-polyol network is exposed to free glucose, a competitive binding process occurs. The glucose molecules displace the polyol cross-linker, leading to the dissociation of the gel network. This property is extensively explored for creating self-regulated insulin (B600854) delivery systems that release insulin in response to high glucose levels. mdpi.com

Redox-Responsiveness : The nitroaromatic structure also suggests potential for redox-responsiveness. The nitro group can be chemically or electrochemically reduced to an amino group, which would drastically alter the electronic properties and the pKa of the boronic acid, providing another stimulus for material transformation.

Hydrogels formed using this compound could be designed to be injectable and self-healing, properties that arise from the dynamic and reversible nature of boronate ester bonds. mdpi.comnih.gov These features are highly desirable in biomedical applications such as tissue engineering and controlled drug delivery. nih.govmdpi.com

Supramolecular Self-Assembly Principles

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for designing self-assembling systems due to its capacity for forming multiple, well-defined intermolecular interactions. These interactions can direct the spontaneous organization of molecules into ordered, functional superstructures. nih.gov

Hydrogen bonding is a fundamental force in molecular self-assembly. nsf.gov Phenylboronic acids, in their solid state, are known to form dimeric structures through hydrogen bonds between their hydroxyl groups. wikipedia.org This intermolecular association involves two boronic acid molecules creating a stable eight-membered ring. nih.gov This predictable pairing can be used as a synthon to guide the formation of more complex, ordered assemblies like liquid crystals or crystalline co-polymers.

The presence of the nitro group introduces additional hydrogen bond accepting capability (at the oxygen atoms), while the B(OH)₂ group can act as both a hydrogen bond donor and acceptor. nih.gov These multiple H-bonding sites can lead to the formation of robust, extended networks, which are crucial for creating stable supramolecular materials. nsf.govmdpi.com

The most significant interaction for the supramolecular assembly of boronic acids is the reversible formation of covalent boronate esters with diols. sigmaaldrich.comwiley-vch.de This reaction is dynamic, meaning the bonds can form and break under equilibrium conditions, a key feature for creating adaptable and responsive supramolecular systems. rsc.org

By combining this compound with di- or multi-functional diols (e.g., polyvinyl alcohol (PVA), catechols, or various saccharides), a variety of supramolecular structures can be assembled:

Supramolecular Polymers : Mixing a bis-boronic acid with a bis-diol can lead to the formation of linear supramolecular polymers. The properties of these polymers can be tuned by changing the pH or by adding a competitive diol.

Cross-linked Networks : When polyvalent boronic acids or polyols are used, extensive three-dimensional networks can self-assemble, resulting in the formation of supramolecular gels. mdpi.com The self-healing and stimuli-responsive nature of these gels is a direct consequence of the dynamic covalent chemistry of the boronate ester linkages. nih.gov

The mechanism involves the attack of a diol on the electron-deficient boron atom. The stability of the resulting cyclic ester is greatest when forming five- or six-membered rings, making 1,2- and 1,3-diols ideal partners. mdpi.com The process is often catalyzed by base, which converts the trigonal boronic acid (sp² hybridized) to a more reactive tetrahedral boronate (sp³ hybridized). mdpi.comnih.gov

Boronic Acid-Based Sensors in Material Systems

The ability of boronic acids to bind selectively and reversibly with diols has made them a cornerstone of sensor technology, particularly for the detection of saccharides. mdpi.com Integrating this compound into material systems, such as polymers or self-assembled monolayers on surfaces, allows for the creation of robust and reusable sensing devices. nih.gov

The fundamental principle of detection relies on a measurable signal change that occurs upon the binding of a target diol to the boronic acid recognition site. This binding event alters the electronic properties, hybridization (from sp² to sp³), and geometry of the boron atom, which can be transduced into an optical or electrochemical signal. mdpi.com

Optical sensing methods, which report binding events through changes in fluorescence or color, are particularly powerful due to their high sensitivity and ease of use. nih.gov

Mechanism of Signal Transduction : In many boronic acid-based fluorescent sensors, the boronic acid is positioned near a fluorophore. The boron atom, in its trigonal acidic form, can act as a Lewis acid and quench the fluorescence of the nearby dye through mechanisms like photoinduced electron transfer (PET). When the boronic acid binds to a diol, it becomes a tetrahedral boronate anion. This change in electronic structure often inhibits the quenching process, leading to a "turn-on" of fluorescence. nih.gov

The table below illustrates the typical shifts in emission wavelength observed for a representative phenylboronic acid-based fluorescent sensor upon binding to various saccharides, demonstrating the principle of optical sensing.

| Analyte (Saccharide) | Binding Affinity (Ka, M-1) | Fluorescence Response |

|---|---|---|

| D-Fructose | 4500 | Strong Enhancement |

| D-Galactose | 550 | Moderate Enhancement |

| D-Glucose | 280 | Noticeable Enhancement |

| D-Mannose | 150 | Slight Enhancement |

Note: The data in the table is representative for a typical pyrene-based boronic acid sensor to illustrate the concept of differential binding and response; it is not specific to this compound.

Electrochemical Sensors

Currently, there is a lack of specific published research focusing on the application of This compound in the development of electrochemical sensors. While the broader class of boronic acids has been extensively investigated for their utility in electrochemical sensing, particularly for the detection of diol-containing biomolecules, specific data for this particular compound is not available in the reviewed literature. nih.govnih.govresearchgate.netbath.ac.ukresearchgate.net

The fundamental principle behind the use of boronic acids in electrochemical sensors lies in their ability to form reversible covalent bonds with 1,2- or 1,3-diols, creating five or six-membered cyclic esters. nih.govresearchgate.netmdpi.com This interaction is the basis for developing sensors for a wide range of biologically significant molecules, including carbohydrates and glycoproteins. mdpi.commdpi.comelectrochemsci.org Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed to detect the changes that occur upon the binding of the target analyte to the boronic acid recognition element. nih.gov

Researchers have functionalized various materials, including gold nanoparticles and graphene, with different phenylboronic acid derivatives to construct these sensors. nih.govmdpi.com For instance, 4-mercaptophenylboronic acid has been used to modify gold nanoparticles for the detection of tyrosinase activity and glycoproteins. nih.govmdpi.com In other examples, ferrocene-modified boronic acids have served as electroactive labels for the detection of analytes like lipopolysaccharides. mdpi.com

These sensor systems often rely on changes in the electrochemical signal upon the formation of the boronate ester. electrochemsci.org The design of the boronic acid molecule, including the presence of electron-withdrawing or donating groups, can significantly influence its binding affinity and the sensitivity of the sensor. mdpi.com

Despite the extensive research into boronic acid-based electrochemical sensors, the specific compound This compound has not been featured in the surveyed studies. Therefore, no detailed research findings or performance data for its use in this application can be provided at this time. Further research would be required to determine its potential efficacy as a recognition element in electrochemical sensing.

Theoretical and Computational Investigations of E 4 2 Nitrovinyl Phenyl Boronic Acid

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of (E)-(4-(2-nitrovinyl)phenyl)boronic acid would likely begin with geometry optimization using methods such as Density Functional Theory (DFT). These calculations help in determining the most stable conformation of the molecule. For phenylboronic acids, the orientation of the boronic acid group relative to the phenyl ring is a key conformational feature. In the solid state, phenylboronic acids often form hydrogen-bonded dimers. nih.gov

The electronic structure is heavily influenced by the substituents on the phenyl ring. The neutral boronic acid group itself can act as an electron-withdrawing group due to the empty p-orbital on the boron atom. acs.org When combined with the powerful electron-withdrawing (E)-2-nitrovinyl group at the para position, a significant polarization of the molecule's electron density is expected.

Natural Bond Orbital (NBO) analysis is a computational tool that would be used to investigate charge distribution and intramolecular interactions. It is anticipated that the nitro group would carry a substantial negative charge, with the boron atom being relatively electron-deficient. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical and Electronic Properties of this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

| C-B Bond Length | ~1.56 Å | Typical for arylboronic acids. nih.gov |

| B-O Bond Lengths | ~1.37 Å | Typical for arylboronic acids. nih.gov |

| Dihedral Angle (Phenyl-Boronic Acid) | Small, indicating near planarity | To maximize conjugation, though crystal packing can influence this. nih.gov |

| HOMO-LUMO Energy Gap | Relatively small | Due to extended conjugation and electron-withdrawing groups. |

| Molecular Dipole Moment | Significant | Due to the strong polarization from the nitrovinyl group. |

| NBO Charge on Boron | Positive | Indicative of its Lewis acidic character. unair.ac.id |

| NBO Charge on Nitro Group Oxygens | Negative | Due to the high electronegativity of oxygen. |

This data is predictive and based on computational studies of analogous compounds.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the vinyl group, while the LUMO would likely be centered on the nitrovinyl moiety, particularly the nitro group, due to its strong electron-accepting nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is expected to be relatively low for this compound, suggesting higher reactivity compared to unsubstituted phenylboronic acid.

The strong electron-withdrawing nature of the nitrovinyl group significantly increases the Lewis acidity of the boronic acid moiety compared to simple phenylboronic acid. nih.gov This is because the electron withdrawal from the phenyl ring makes the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced acidity is a critical factor in its potential interactions with biological nucleophiles. The pKa value of the boronic acid is consequently expected to be lower than that of unsubstituted phenylboronic acid (which is around 8.8). mdpi.com

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Trend | Rationale |

| HOMO Energy | Lowered | Due to the electron-withdrawing nitrovinyl group. |

| LUMO Energy | Significantly Lowered | The nitrovinyl group is a strong electron acceptor. mdpi.com |

| HOMO-LUMO Gap | Reduced | Indicates increased reactivity and potential for charge transfer interactions. |

| Lewis Acidity of Boron | Increased | Electron withdrawal by the nitrovinyl group enhances the electrophilicity of the boron atom. nih.govmdpi.com |

| pKa | Lower than Phenylboronic Acid | Strong electron-withdrawing groups decrease the pKa of aryl boronic acids. nih.gov |

This data is predictive and based on computational studies of analogous compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific SAR and SPR studies for this compound are not documented, general principles for substituted phenylboronic acids can be applied. The activity and properties of such compounds are highly dependent on the nature and position of the substituents on the phenyl ring.

Structure-Activity Relationship (SAR): In the context of biological activity, the boronic acid group is a key pharmacophore, known to form reversible covalent bonds with serine residues in the active sites of enzymes like proteases and β-lactamases. nih.govmdpi.com The reactivity of this boronic acid is modulated by the substituents on the phenyl ring.

Electron-withdrawing groups , such as the nitrovinyl group, generally increase the inhibitory potency of boronic acid-based enzyme inhibitors. nih.gov This is attributed to the increased Lewis acidity of the boron atom, facilitating the formation of the tetrahedral boronate complex with the enzyme's active site serine.

The (E)-stereochemistry of the vinyl group defines a specific spatial arrangement of the nitro group relative to the phenylboronic acid core, which can be critical for fitting into a specific protein binding pocket.